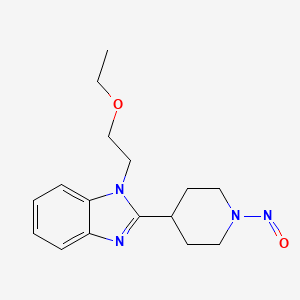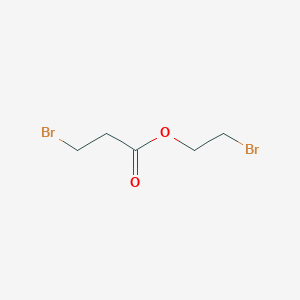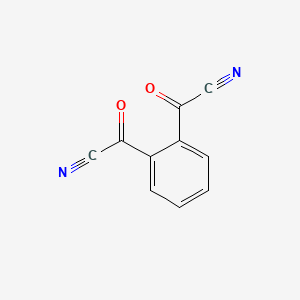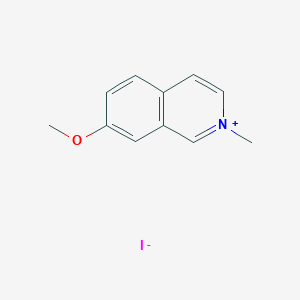
Bilastine nitroso impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bilastine nitroso impurity 2 is a chemical compound that is often encountered as a byproduct in the synthesis of bilastine, a second-generation antihistamine used to treat allergic conditions such as rhinitis and urticaria . The chemical structure of this compound is represented as 1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)-1H-benzo[d]imidazole . This compound is of interest due to its potential toxicological properties and its relevance in pharmaceutical quality control.
Méthodes De Préparation
The synthesis of bilastine nitroso impurity 2 involves several steps, typically starting from bilastine or its intermediates. One common synthetic route includes the nitrosation of a piperidine derivative under controlled conditions . The reaction conditions often involve the use of nitrosating agents such as sodium nitrite in the presence of an acid, typically hydrochloric acid, to facilitate the formation of the nitroso group . Industrial production methods may vary, but they generally follow similar principles, ensuring the impurity is controlled below threshold levels as per regulatory guidelines .
Analyse Des Réactions Chimiques
Bilastine nitroso impurity 2 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: The nitroso group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bilastine nitroso impurity 2 is primarily studied in the context of pharmaceutical research. Its applications include:
Quality Control: Used as a reference standard in the quality control of bilastine to ensure the impurity levels are within acceptable limits.
Toxicological Studies: Investigated for its potential toxicological effects, including mutagenicity and carcinogenicity.
Analytical Method Development: Utilized in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
Mécanisme D'action
It is believed to exert its effects by interacting with cellular components, potentially leading to DNA damage and other toxicological outcomes . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Bilastine nitroso impurity 2 can be compared with other nitroso impurities and related compounds, such as:
- Bilastine nitroso impurity 1
- Bilastine nitroso impurity 3
- Bilastine N-oxide These compounds share similar structural features but differ in their specific functional groups and toxicological properties . This compound is unique due to its specific nitroso group and its relevance in the context of bilastine synthesis and quality control .
Propriétés
Formule moléculaire |
C16H22N4O2 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)benzimidazole |
InChI |
InChI=1S/C16H22N4O2/c1-2-22-12-11-20-15-6-4-3-5-14(15)17-16(20)13-7-9-19(18-21)10-8-13/h3-6,13H,2,7-12H2,1H3 |
Clé InChI |
RUGBMCSRHLMLSU-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)



![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)

![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)


![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)
